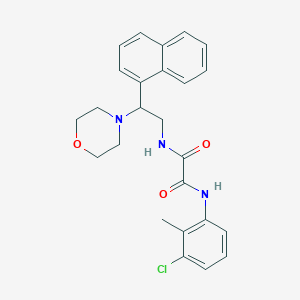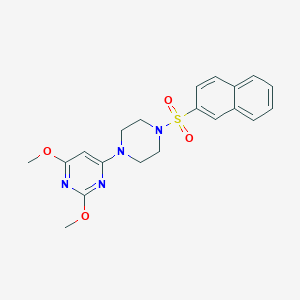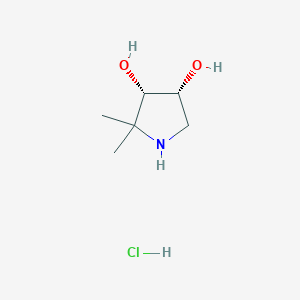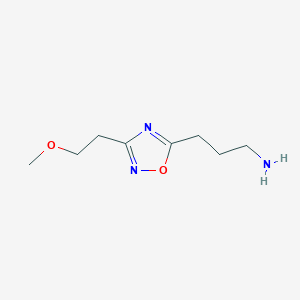
N1-(3-chloro-2-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(3-chloro-2-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide" is a complex molecule that appears to be related to a class of compounds that have been synthesized and characterized in various studies. These compounds typically contain aryl or naphthyl groups, which are known for their potential applications in pharmaceuticals and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, which include naphthalen-1yl as a substituent . Another study reports the synthesis of a molecule with a naphthylene ring system and a morpholine ring, which is structurally similar to the compound . Additionally, the preparation of a molecule containing a naphthyl group, a morpholine ring, and a quinoline moiety has been detailed, indicating the versatility of these structural motifs in synthetic chemistry . These studies suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including amination and amide bond formation.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecule is stabilized by intramolecular hydrogen bonding . Similarly, the structure of 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol reveals a significant dihedral angle between the naphthylene and phenyl rings and the presence of intramolecular hydrogen bonding . These findings suggest that the compound would also exhibit a complex three-dimensional structure with specific conformational features.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, particularly in the context of catalysis. A study on N-(naphthalen-1-yl)-N'-alkyl oxalamides has shown that these ligands can facilitate copper-catalyzed aryl amination reactions with high turnovers . This indicates that the compound may also participate in or catalyze similar chemical transformations, potentially serving as a ligand in metal-catalyzed reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N1-(3-chloro-2-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide" are not directly reported, the properties of structurally related compounds can provide insights. For instance, the presence of intramolecular hydrogen bonds and chair conformations in the morpholine and cyclohexane rings can influence the compound's solubility, melting point, and stability . Additionally, the antibacterial activity of a related compound suggests potential biological applications, which would be influenced by its physical and chemical properties .
Applications De Recherche Scientifique
Sigma 1 Receptor Antagonism and Neuropathic Pain
One of the compounds closely related to the query, E-52862 (S1RA), a selective sigma-1 receptor antagonist, has been demonstrated to have efficacy in models of nociceptive and neuropathic pain. A study explored its effects on signs of neuropathy in Zucker diabetic fatty rats, a type 2 diabetes model, indicating potential applications in pain management without direct reference to drug dosage or side effects (Paniagua et al., 2016).
Palladium-Catalyzed Dearomatization
Research involving the interaction of chloromethylnaphthalene and cyclic amine morpholine in the context of palladium-catalyzed dearomatization offers insights into chemical synthesis methods. This study highlights a mechanism involving intramolecular C-N bond coupling, relevant for the synthesis of complex organic compounds, showcasing the chemical versatility of naphthalene and morpholine derivatives (Xie et al., 2013).
Synthesis of Naphthylthioacetic Acids 1-Dialkylamides
The methodology for synthesizing naphthylthioacetic acids 1-dialkylamides from 4-(1-naphthyl)-1,2,3-thiadiazole is discussed, with applications in the syntheses of naphthalene derivatives. This research contributes to the field of synthetic organic chemistry, providing a foundation for the development of new compounds with potential scientific and medicinal applications (Yekhlef et al., 2016).
Molecular Docking Studies of Naphthalen-2-ol Derivatives
A study on the synthesis, growth, characterization, structure, and molecular docking of 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol single crystals highlights their potential as antimicrobial agents. This research illustrates the application of molecular docking studies to identify and optimize compounds for biological activity, offering insights into drug design and discovery processes (Ranjith et al., 2014).
Enhanced Fluorescence for DNA Determination
The study of the Eu3+-naphthalenediimide derivative-phenanthroline ternary complex demonstrated enhanced fluorescence in the presence of DNA, showcasing an application in the determination of calf thymus DNA. This research underlines the utility of naphthalene derivatives in biochemical assays and molecular biology, particularly in the visualization and quantification of nucleic acids (Juskowiak et al., 2004).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-17-21(26)10-5-11-22(17)28-25(31)24(30)27-16-23(29-12-14-32-15-13-29)20-9-4-7-18-6-2-3-8-19(18)20/h2-11,23H,12-16H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXAAKPAZRCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)


![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)